Tetradecyl 4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannadocosanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetradecyl 4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannadocosanoate is a complex organotin compound known for its unique chemical structure and properties. This compound is often used as a stabilizer in polyvinyl chloride (PVC) products due to its excellent thermal stability and processing adaptability . It is also recognized for its high transparency and good printing properties, making it suitable for both rigid and flexible PVC products such as sheets, pipes, films, and various packaging containers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetradecyl 4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannadocosanoate typically involves the reaction of dioctyltin oxide with thioglycolic acid esters. One common method includes suspending dioctyltin oxide in water and heating it to 60°C. Thioglycolic acid esters are then added over a period of 30 minutes, and the mixture is stirred at 60°C for an additional 30 minutes. The water layer is separated, and the product is dried and filtered to obtain the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of advanced filtration and drying techniques is essential to obtain a product that meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Tetradecyl 4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannadocosanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the oxidation state of the tin atom, resulting in various reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides of the compound, while reduction can produce various reduced tin species.
Scientific Research Applications
Tetradecyl 4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannadocosanoate has a wide range of scientific research applications:
Chemistry: It is used as a stabilizer in PVC products, enhancing their thermal stability and processing properties.
Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in medical applications, including drug delivery systems and as a component in medical devices.
Mechanism of Action
The mechanism by which tetradecyl 4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannadocosanoate exerts its effects involves its interaction with PVC molecules. The compound stabilizes PVC by preventing the degradation of the polymer chains at high temperatures. This is achieved through the formation of stable complexes with the PVC molecules, which inhibit the breakdown of the polymer . The molecular targets and pathways involved in this stabilization process are still under investigation, but it is believed that the tin atom plays a crucial role in forming these stable complexes.
Comparison with Similar Compounds
Similar Compounds
2-ethylhexyl 10-ethyl-4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate: This compound is similar in structure and is also used as a stabilizer in PVC products.
Dimethyltin bis(2-ethylhexyl thioglycolate): Another related compound used for similar applications.
Uniqueness
Tetradecyl 4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannadocosanoate stands out due to its specific combination of functional groups, which provide unique thermal stability and compatibility with PVC. Its ability to form stable complexes with PVC molecules makes it particularly effective as a stabilizer, distinguishing it from other similar compounds .
Properties
CAS No. |
79330-84-0 |
---|---|
Molecular Formula |
C48H96O4S2Sn |
Molecular Weight |
920.1 g/mol |
IUPAC Name |
tetradecyl 2-[dioctyl-(2-oxo-2-tetradecoxyethyl)sulfanylstannyl]sulfanylacetate |
InChI |
InChI=1S/2C16H32O2S.2C8H17.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-16(17)15-19;2*1-3-5-7-8-6-4-2;/h2*19H,2-15H2,1H3;2*1,3-8H2,2H3;/q;;;;+2/p-2 |
InChI Key |
GFISNEOJVVUFMW-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)CS[Sn](CCCCCCCC)(CCCCCCCC)SCC(=O)OCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.